molecular formula C18H17N3O3S2 B2810464 N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864922-34-9

N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2810464
CAS No.: 864922-34-9
M. Wt: 387.47
InChI Key: IYPJIHRHPATASM-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H17N3O3S2 and its molecular weight is 387.47. The purity is usually 95%.
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Scientific Research Applications

Selective Human Adenosine A3 Receptor Antagonists

Thiazole and thiadiazole derivatives, including compounds structurally related to the specified chemical, have been synthesized and evaluated for their selectivity as antagonists for human adenosine A3 receptors. These compounds have shown potent binding affinity and selectivity, with one derivative exhibiting a Ki value of 0.79 nM at human adenosine A3 receptors, suggesting potential applications in modulating adenosine receptor-mediated physiological processes (Jung et al., 2004).

Anticancer and Antiviral Properties

Derivatives of thiadiazole, including those bearing structural similarities to the chemical of interest, have been explored for their pharmacophore hybridization approaches, showing promising anticancer properties. The synthesis of non-condensed pyrazoline-bearing hybrid molecules incorporating thiadiazole and dichloroacetic acid moieties has been proposed, with in vitro studies revealing significant anticancer activity against various cancer cell lines (Yushyn et al., 2022).

COX Inhibitory Activity

The investigation into the synthesis of 5,6-diaryl-1,2,4-triazine derivatives and their cyclooxygenase (COX) inhibitory activity has identified compounds with a 4-methoxyphenyl group that displayed strong inhibitory activity on the COX-2 enzyme. This suggests potential applications in designing anti-inflammatory agents with selective COX-2 inhibition properties (Ertas et al., 2022).

Novel Syntheses and Characterizations

Research into the synthesis and characterization of novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline derivatives has expanded the chemical space of thiadiazole-based compounds. These studies provide insights into the structural features conducive to biological activities, including antimicrobial and antioxidant properties, which can inform future applications in medicinal chemistry (Al-Khazragie et al., 2022).

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-23-14-8-6-12(7-9-14)17-20-18(26-21-17)25-11-16(22)19-13-4-3-5-15(10-13)24-2/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPJIHRHPATASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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